Fluphenazine 4-chlorophenoxyisobutyrate ester
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Overview
Description
GYKI-22441 is a phenothiazine derivative that has been studied for its potential neuroleptic properties. It is a long-acting compound that has shown promise in preclinical studies for its ability to inhibit complex I of the electron transport chain .
Preparation Methods
The synthesis of GYKI-22441 involves the coupling of fluphenazine-4-chlorophenoxy-isobutyrate ester with bovine serum albumin using the mixed-anhydride method This method has been developed for therapeutic monitoring of the drug level after intramuscular depot injection
Chemical Reactions Analysis
GYKI-22441 undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include tritium-labelled trifluoperazine, which is used as a tracer in radioimmunoassay . The major products formed from these reactions are typically monitored using radioimmunoassay methods.
Scientific Research Applications
Mechanism of Action
GYKI-22441 exerts its effects by inhibiting complex I of the electron transport chain . This inhibition disrupts the intrinsic step-like gating patterns of maximally activated homotetrameric GluA3 receptors, which are involved in fast, transient central nervous system signaling . The compound interacts with residues in the boundary between the extracellular linkers and transmembrane helical domains, reorganizing the gating behavior of channels .
Comparison with Similar Compounds
GYKI-22441 is similar to other 2,3-benzodiazepine derivatives, such as GYKI-52466 and GYKI-53655 . These compounds also act as non-competitive antagonists of AMPA receptors and have been studied for their neuroprotective properties . GYKI-22441 is unique in its specific inhibition of complex I of the electron transport chain, which differentiates it from other similar compounds .
References
Properties
CAS No. |
76674-42-5 |
---|---|
Molecular Formula |
C40H43ClF3N3O11S |
Molecular Weight |
866.3 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C32H35ClF3N3O3S.2C4H4O4/c1-31(2,42-25-11-9-24(33)10-12-25)30(40)41-21-20-38-18-16-37(17-19-38)14-5-15-39-26-6-3-4-7-28(26)43-29-13-8-23(22-27(29)39)32(34,35)36;2*5-3(6)1-2-4(7)8/h3-4,6-13,22H,5,14-21H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
QDBAIXFFTQGCFL-LVEZLNDCSA-N |
Isomeric SMILES |
CC(OC1=CC=C(C=C1)Cl)(C(=O)OCCN2CCN(CC2)CCCN3C4=C(SC5=CC=CC=C35)C=CC(=C4)C(F)(F)F)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC(C)(C(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)OC5=CC=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)OC5=CC=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonyms |
fluphenazine 4-chlorophenoxyisobutyrate ester GYKI 22441 GYKI-22441 |
Origin of Product |
United States |
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